Cellular prion protein (PrPc) is a cell surface glycoprotein expressed in brain, spinal cord, and several peripheral tissues that if mutated to the protease-resistant isoform PrPSc (scrapie PrP, PrPres) can result in one of several fatal neurodegenerative diseases. Prion diseases, including mad cow disease (bovine spongiform encephalopathy), scrapie, and Creutzfeldt-Jakob disease develop from the accumulation of PrPSc, an abnormally folded β-rich conformation of PrPc. CAY10550 is a potent antiprion compound that inhibits the accumulation of PrPc with an IC50 value of 3 nM in both ScN2a and F3 prion-infected mouse neuroblastoma cell lines. This compound also demonstrates moderate radical scavenging activity as it inhibits the formation of hydroxyl radicals in vitro with an IC50 value of 90 µM.
Antiprion agent. Potently inhibits protease-resistant prion protein (PrP-res) accumulation in two types of prion-infected mouse neuroblastoma (N2a) cell lines (IC50 = 3 nM).
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one
CAS No.: 34320-83-7
Cat. No.: VC0004655
Molecular Formula: C15H11N3O3
Molecular Weight: 281.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34320-83-7 |
---|---|
Molecular Formula | C15H11N3O3 |
Molecular Weight | 281.27 g/mol |
IUPAC Name | 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one |
Standard InChI | InChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2 |
Standard InChI Key | FDAVFKZPGQEGDX-UHFFFAOYSA-N |
SMILES | C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The compound is systematically named 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one under IUPAC nomenclature, reflecting its pyrazolone ring (positions 2 and 5 substituted with phenyl and 4-nitrophenyl groups, respectively) . Alternative designations include 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5(4H)-one and TCS PRP INHIBITOR 13, as documented in PubChem and ChemSpider entries . Its molecular structure (Figure 1) features a planar pyrazolone ring with electron-withdrawing nitro groups enhancing electrophilic reactivity, a property critical for its synthetic modifications .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 281.27 g/mol | |
Melting Point | 250–252°C (estimated) | |
Density | 1.66 g/cm³ (analogous compound) |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: Distinct absorption bands at 2217 cm⁻¹ (C≡N stretch) and 1642 cm⁻¹ (C=O carbonyl) confirm the presence of nitrile and ketone functionalities in related pyrazolone derivatives . The nitro group’s asymmetric stretching appears near 1520 cm⁻¹ .
¹H NMR: Protons on the pyrazole ring resonate as singlets at δ 8.49–8.77 ppm, while aromatic protons from phenyl and nitrophenyl groups exhibit multiplet signals between δ 7.38–8.33 ppm . The deshielding of the pyrazole C-H proton (δ >8.5 ppm) underscores electron withdrawal by the nitro group .
Synthetic Methodologies
Green Synthesis Using Layered Double Hydroxide (LDH) Catalysts
A modified LDH catalyst (LDH@PTRMS@DCMBA@CuI) enables a one-pot, solvent-free synthesis of pyrazolone derivatives. In this method, phenyl hydrazine, benzaldehyde derivatives, and malononitrile react in a 1:1:1 ratio at 55°C in an ethanol-water medium . The protocol achieves yields up to 75% while minimizing waste, aligning with green chemistry principles .
Reaction Scheme:
Condensation with Active Methylene Compounds
Alternative routes involve condensing pyrazole-4-carbaldehydes with methylene-active reagents like malononitrile or ethyl cyanoacetate in acetic acid. For instance, refluxing 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde with malononitrile yields alkenyl derivatives with 67% efficiency . Sodium acetate acts as a base, facilitating Knoevenagel condensation to form α,β-unsaturated nitriles .
Pharmacological Applications
Antimicrobial Activity
Pyrazolone derivatives exhibit broad-spectrum antimicrobial properties. 5-(4-Nitrophenyl)-2-phenyl-4H-pyrazol-3-one inhibits S. aureus (ATCC 25923) and E. coli (ATCC 25922) with minimum inhibitory concentrations (MIC) of 8–16 µg/mL, comparable to standard antibiotics . The nitro group enhances membrane permeability, disrupting bacterial lipid bilayers .
Table 2: Antimicrobial Efficacy
Physicochemical and Toxicological Profile
Solubility and Stability
The compound is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Thermal stability up to 250°C makes it suitable for high-temperature reactions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume